molecular formula C8H5N3O3 B11903556 6-nitro-3H-quinoxalin-2-one

6-nitro-3H-quinoxalin-2-one

Cat. No.: B11903556
M. Wt: 191.14 g/mol
InChI Key: FJIZTXWVMLLGBA-UHFFFAOYSA-N
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Description

6-Nitro-3H-quinoxalin-2-one is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-nitro-3H-quinoxalin-2-one typically involves the cyclization of o-phenylenediamine with a suitable carbonyl compound, followed by nitration. One common method is the reaction of o-phenylenediamine with glyoxal or its derivatives to form quinoxalin-2-one, which is then nitrated using nitric acid or a nitrating mixture to introduce the nitro group at the 6-position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Nitro-3H-quinoxalin-2-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced to form 6-amino-3H-quinoxalin-2-one.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or other strong oxidizing agents.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Scientific Research Applications

6-Nitro-3H-quinoxalin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-nitro-3H-quinoxalin-2-one involves its interaction with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA, proteins, and other cellular components. This interaction can lead to the inhibition of key cellular processes, making it a potential candidate for anticancer and antimicrobial therapies .

Comparison with Similar Compounds

  • 3-(Nitromethyl)-3,4-dihydroquinoxalin-2(1H)-one
  • 5-Methyl-6H-indolo[2,3-b]quinoxalin-3-one
  • 9-Nitro-6H-indolo[2,3-b]quinoxaline

Comparison: 6-Nitro-3H-quinoxalin-2-one is unique due to its specific substitution pattern and the presence of the nitro group at the 6-position. This structural feature imparts distinct chemical reactivity and biological activity compared to other quinoxaline derivatives. For example, 3-(Nitromethyl)-3,4-dihydroquinoxalin-2(1H)-one has a different substitution pattern, leading to variations in its chemical behavior and applications .

Properties

Molecular Formula

C8H5N3O3

Molecular Weight

191.14 g/mol

IUPAC Name

6-nitro-3H-quinoxalin-2-one

InChI

InChI=1S/C8H5N3O3/c12-8-4-9-7-3-5(11(13)14)1-2-6(7)10-8/h1-3H,4H2

InChI Key

FJIZTXWVMLLGBA-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N=C2C=CC(=CC2=N1)[N+](=O)[O-]

Origin of Product

United States

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